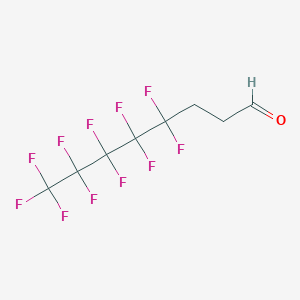
(2-tert-Butoxyethenyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-Butoxyethenyl)(trimethyl)silane: is an organosilicon compound that features a silicon atom bonded to a vinyl group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-tert-Butoxyethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-tert-Butoxyethenyl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The vinyl group can participate in electrophilic substitution reactions, where the silicon atom stabilizes the intermediate carbocation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or acids are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the electrophile used.
Scientific Research Applications
Chemistry: (2-tert-Butoxyethenyl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the formation of silicon-carbon bonds.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems or as biocompatible materials.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, adhesives, and sealants. Its unique properties make it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism of action of (2-tert-Butoxyethenyl)(trimethyl)silane in chemical reactions often involves the stabilization of reaction intermediates by the silicon atom. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges in the intermediate states. This property is particularly useful in electrophilic substitution reactions, where the silicon atom helps to stabilize the carbocation intermediate, leading to the formation of the final product.
Comparison with Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the tert-butoxy group.
Vinyltrimethylsilane: Contains a vinyl group but lacks the tert-butoxy group.
tert-Butyldimethylsilyl chloride: Contains a tert-butyl group but lacks the vinyl group.
Uniqueness: (2-tert-Butoxyethenyl)(trimethyl)silane is unique due to the presence of both the tert-butoxy and vinyl groups. This combination imparts distinct chemical properties, making it versatile for various synthetic applications. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Properties
CAS No. |
267421-01-2 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
trimethyl-[2-[(2-methylpropan-2-yl)oxy]ethenyl]silane |
InChI |
InChI=1S/C9H20OSi/c1-9(2,3)10-7-8-11(4,5)6/h7-8H,1-6H3 |
InChI Key |
CUVXDDYCNPAXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


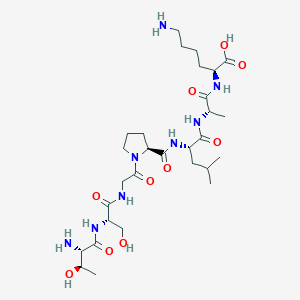
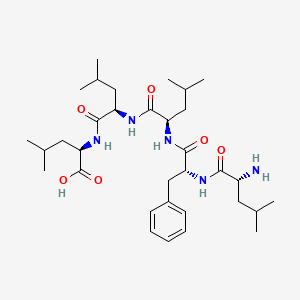
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
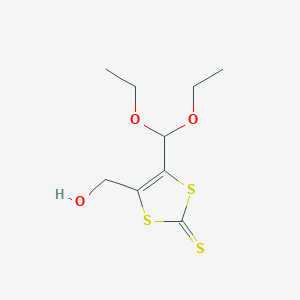
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
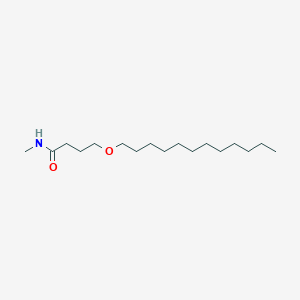
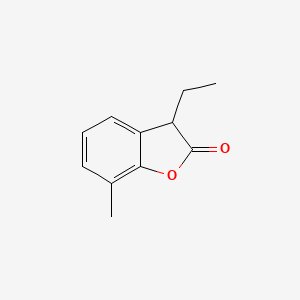
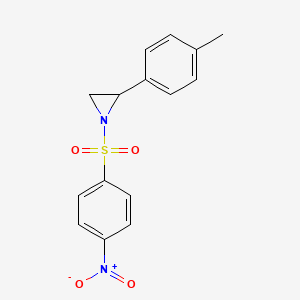
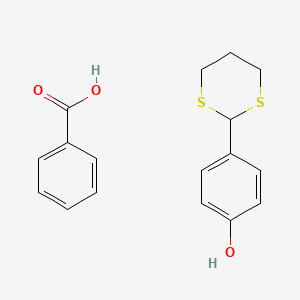
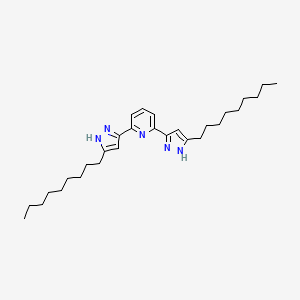
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
